2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine is a heterocyclic organic compound characterized by the presence of both a pyrazole ring and an oxolane (tetrahydrofuran) moiety. The structure includes a five-membered pyrazole ring containing three carbon atoms and two adjacent nitrogen atoms, along with a five-membered oxolane ring consisting of four carbon atoms and one oxygen atom. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural features .
The compound is classified under heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon, in this case, nitrogen and oxygen. It serves as an important building block in the synthesis of various pharmaceutical agents targeting neurological and inflammatory diseases, as well as being utilized in organic synthesis for more complex heterocyclic systems .
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography may be employed for purification .
The molecular formula of 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine is . The compound features:
The molecular weight is approximately 166.18 g/mol, and it exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure .
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing related compounds with enhanced biological activities .
The mechanism of action for compounds like 2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine typically involves interaction with biological targets such as enzymes or receptors relevant to neurological functions or inflammatory responses. The specific binding affinity and selectivity can be assessed through various biochemical assays.
Studies indicate that modifications in the structure can significantly influence its pharmacological profile, making it a candidate for further exploration in drug development .
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its heterocyclic nature. Its melting point and boiling point would need to be determined experimentally.
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine has several notable applications:
These applications highlight its versatility as a chemical entity in research settings .
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine relies on convergent strategies that hybridize functionalized pyrazole and oxolane precursors. A representative three-step pathway begins with the preparation of 1-methyl-1H-pyrazol-5-amine via SnCl₂-mediated reduction of the corresponding nitro precursor under acidic conditions, achieving yields of 51% at 30°C in aqueous media [6]. This pyrazole intermediate then undergoes N-alkylation with a protected 3-aminotetrahydrofuran derivative (e.g., oxolan-3-yl methanesulfonate) in polar aprotic solvents like DMF, requiring strict temperature control (0–5°C) to suppress dialkylation .
The final hybridization employs Suzuki-Miyaura cross-coupling between 5-bromo-1-methylpyrazole and oxolane-3-boronic esters. Pd(PPh₃)₄ catalysis in toluene/water (4:1) at 80°C for 12 hours achieves 68–72% yields but necessitates anhydrous conditions to prevent protodeboronation [5]. Ring-closing metathesis (RCM) presents an alternative oxolane-forming strategy, where diene precursors like diethyl 2,2'-(pent-4-ene-1,3-diyl)bis(acetate) undergo cyclization using Grubbs II catalyst (5 mol%) in CH₂Cl₂, followed by pyrazole attachment via nucleophilic substitution .
Table 1: Comparative Efficiency of Hybridization Strategies
Method | Catalyst/Reagent | Yield (%) | Key Limitation |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄ (3 mol%) | 68–72 | Boronic ester instability |
RCM Cyclization | Grubbs II (5 mol%) | 65–70 | High catalyst cost |
Direct N-Alkylation | K₂CO₃ (2 eq.) | 45–55 | Regioselectivity challenges |
Stereocontrol at C3 of the oxolane ring critically influences biological activity. Cyclization of 1,4-diols with p-toluenesulfonic acid yields racemic trans-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine as the major diastereomer (trans:cis = 8:1), confirmed via X-ray crystallography of analogous compounds showing chair conformation with equatorial pyrazole substitution [2] [5]. The 3-amine group’s introduction via azide reduction or reductive amination risks epimerization at C3 under basic conditions (pH > 9), necessitating buffered systems (pH 7–8) to preserve stereochemical integrity .
Chiral resolution employs diastereomeric salt formation with L-(+)-tartaric acid in ethanol, isolating the (2S,3S)-isomer with >98% ee after recrystallization [5]. Alternatively, enzymatic kinetic resolution using immobilized lipase CAL-B selectively acylates the (2R,3R)-enantiomer in isopropyl acetate, leaving the desired (2S,3S)-amine enantiomer unreacted (35% yield, 99% ee) . Temperature during cyclization also impacts diastereoselectivity: at –78°C, trans selectivity improves to 15:1 due to kinetic control, whereas thermodynamic control at 25°C erodes selectivity to 5:1 [5].
Regioselective C5-functionalization of the pyrazole ring avoids N2 alkylation byproducts. Pd-catalyzed C–H activation using Pd(OAc)₂ (2.5 mol%) with 2-(di-tert-butylphosphino)biphenyl ligand directs C5-borylation, achieving 85% regioselectivity [8]. This method tolerates the oxolane amine when protected as a tert-butyl carbamate (Boc) [7].
Rh(III) catalysis (e.g., [CpRhCl₂]₂) enables direct C5-amination with azodicarboxylates in acetonitrile at 60°C, but requires bulky carboxylate directing groups on the oxolane nitrogen to prevent catalyst poisoning [8]. For halogenation, *N-iodosuccinimide (NIS) in acetic acid selectively iodinates C5 at pH 4.0 (0°C, 1 hour, 90% yield), leveraging the electron-donating effect of the N1-methyl group . Microwave-assisted copper-catalysis (CuI/1,10-phenanthroline) facilitates C5-arylation with aryl iodides in DMSO at 120°C (15 minutes, 70–75% yield), though high temperatures risk oxolane ring opening [7].
Crystalline dihydrochloride salt formation enhances stability and purity. Free base 2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-amine reacts with 2.2 equivalents of HCl in anhydrous ethanol or 2-propanol at 0–5°C, achieving 85–90% salt recovery. Aqueous HCl (1M) in THF (3:1 v/v) at 25°C yields amorphous solids requiring recrystallization from ethanol/ethyl acetate (1:5) to reach >99% purity [6].
Solvent polarity dictates crystal morphology: ethanol yields rhombic crystals, while acetone/water mixtures produce needles. Seeding with pre-formed salt crystals during cooling (0.5°C/minute) from 50°C to –10°C suppresses oiling out. Critical parameters include:
Table 2: Solvent Systems for Salt Crystallization
Solvent System | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|
Ethanol | Rhombic plates | 99.5 | 88 |
2-Propanol/ethyl acetate | Needles | 98.7 | 82 |
THF/water (3:1) | Amorphous* | 95.2 | 78 |
Methanol/diethyl ether | Microcrystalline | 99.1 | 85 |
*Requires recrystallization from ethanol/ethyl acetate
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3